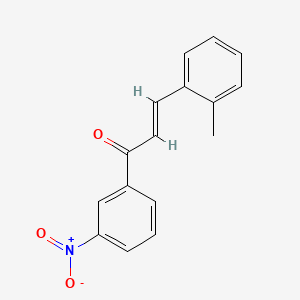

(2E)-3-(2-Methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2E)-3-(2-Methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-Methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-methylbenzaldehyde and 3-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions for several hours. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired product.

Análisis De Reacciones Químicas

Types of Reactions

(2E)-3-(2-Methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted phenyl ring.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate can be used.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Amino-substituted chalcones.

Substitution: Various substituted chalcones depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that (2E)-3-(2-Methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one exhibits notable antimicrobial properties. Similar compounds have demonstrated effectiveness against various pathogens, including Escherichia coli and Staphylococcus aureus. Preliminary studies suggest a minimum inhibitory concentration (MIC) in the range of 256 µg/mL for related structures, indicating potential for development as an antimicrobial agent .

Cytotoxicity

The compound has shown promising cytotoxic effects against several cancer cell lines. Investigations into structurally analogous compounds reveal selective cytotoxicity towards human cancer cells while sparing normal cells, making it a candidate for further research in cancer therapeutics .

Enzyme Inhibition

This compound may inhibit key enzymes involved in metabolic pathways that are crucial for disease progression. For instance, similar compounds have been shown to inhibit acetylcholinesterase, which is relevant in neurodegenerative diseases .

Dyes and Pigments

Due to its unique chemical structure, this compound may serve as a precursor or component in the synthesis of dyes and pigments used in textiles and coatings.

Polymer Chemistry

The compound's reactivity can be harnessed in polymer chemistry for developing new materials with specific properties, particularly in creating photoactive or thermosetting polymers.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Efficacy | Demonstrated effectiveness against Staphylococcus aureus with an MIC of 256 µg/mL. |

| Study B | Cytotoxicity | Showed selective cytotoxicity towards human cancer cell lines while sparing normal cells. |

| Study C | Enzyme Inhibition | Identified as a potential inhibitor of acetylcholinesterase, relevant for neurodegenerative disease research. |

Mecanismo De Acción

The mechanism of action of (2E)-3-(2-Methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound’s biological activity may be attributed to its ability to interact with cellular proteins and enzymes, leading to changes in cellular processes such as apoptosis, cell cycle regulation, and signal transduction.

Comparación Con Compuestos Similares

Similar Compounds

- (2E)-3-(4-Methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one

- (2E)-3-(2-Methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one

- (2E)-3-(2-Methylphenyl)-1-(2-nitrophenyl)prop-2-en-1-one

Uniqueness

(2E)-3-(2-Methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one is unique due to the specific positioning of the nitro and methyl groups on the phenyl rings

Actividad Biológica

(2E)-3-(2-Methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound recognized for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, along with insights from case studies and relevant research findings.

Overview of Chalcones

Chalcones are characterized by their structure, which consists of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. They have gained attention due to their potential therapeutic applications in various fields, particularly in medicinal chemistry.

The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between 2-methylbenzaldehyde and 3-nitroacetophenone, using sodium hydroxide or potassium hydroxide as a base in an ethanol or methanol solvent under reflux conditions.

Antimicrobial Properties

Research indicates that chalcones exhibit significant antimicrobial activity against various pathogens. A study highlighted the effectiveness of chalcone derivatives against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values ranging from 1 µg/mL to 8 µg/mL . The compound's activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

Anticancer Activity

Chalcones have been extensively studied for their anticancer properties . Evidence suggests that this compound can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell cycle regulation and apoptosis .

A case study demonstrated that chalcone derivatives could inhibit the proliferation of different cancer cell lines. For instance, one study reported that certain chalcones exhibited cytotoxic effects on breast cancer cells with IC50 values in the low micromolar range .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been documented. Chalcones have shown the ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity is crucial for developing new anti-inflammatory agents .

The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed that the compound interacts with various cellular targets, leading to alterations in gene expression and protein function. The nitro group in its structure may play a significant role in enhancing its reactivity and biological activity .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with other similar chalcones:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (2E)-3-(4-Methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one | Structure | Antimicrobial, anticancer |

| (2E)-3-(2-Methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one | Structure | Antimicrobial |

| (2E)-3-(2-Methylphenyl)-1-(2-nitrophenyl)prop-2-en-1-one | Structure | Anticancer |

Propiedades

IUPAC Name |

(E)-3-(2-methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c1-12-5-2-3-6-13(12)9-10-16(18)14-7-4-8-15(11-14)17(19)20/h2-11H,1H3/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSAZXKPKNZHLPJ-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C=CC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1/C=C/C(=O)C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.